molecular formula C10H9N3O2 B580910 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole CAS No. 1247439-67-3

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

Cat. No. B580910
M. Wt: 203.201
InChI Key: WYEIRMZQXXUZMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various C- and N-nitroderivatives of five-membered azoles, including pyrazoles, has been summarized and critically discussed . The nitration reaction of azoles with nitric acid or sulfuric–nitric acid mixture is one of the main synthetic routes to nitroazoles . The nitration reactions with such nitrating agents as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate are reported .


Chemical Reactions Analysis

The lactonization of 2-(2-nitrophenyl)-1,3-cyclohexanediones containing an alcohol side chain and up to three distant prochiral elements is reported by isomerization under the mediation of simple organocatalysts such as quinidine . Through a process of ring expansion, strained nonalactones and decalactone are produced with up to three stereocenters in high er and dr (up to 99:1) .

Scientific Research Applications

  • Intramolecular Hydrogen Bonding and Synthesis :

    • Pyrazole derivatives, including 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole, have been studied for their reactivity related to intramolecular hydrogen bonds, impacting the synthesis of quinoxalines (Szlachcic et al., 2020).
  • Corrosion Inhibition in the Petroleum Industry :

    • Pyrazol derivatives have shown potential as corrosion inhibitors in the petroleum industry, particularly for steel in acidic environments, suggesting their application in oil well stimulation (Singh et al., 2020).
  • Cancer Research and DNA/Protein Interaction :

    • Ni(II) complexes with pyrazole-based ligands have been evaluated for their interaction with DNA and proteins, as well as their cytotoxicities against various cancer cell lines (Yu et al., 2017).
  • Study of Molecular Structure and Biological Importance :

    • Detailed structural and spectral investigations of pyrazole derivatives have been conducted to understand their molecular structure and potential biological significance (Viveka et al., 2016).
  • Square Planar Complexes and Helical Structure :

    • 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole has been identified as part of rare helically twisted synthetic organic molecules, leading to the synthesis of square planar Pd(II) complexes (Drew et al., 2007).
  • Antibacterial and Antifungal Properties :

    • N-acetyl pyrazole derivatives have been synthesized and demonstrated to exhibit antibacterial and antifungal activities, suggesting their potential pharmaceutical applications (Dhaduk & Joshi, 2022).
  • Inhibition of Protein Kinase B :

    • 5-Methyl-4-phenyl-1H-pyrazole has been identified as a low molecular weight inhibitor of protein kinase B (PKB), a crucial target in cancer therapy (Saxty et al., 2007).

properties

IUPAC Name

5-methyl-1-(2-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIRMZQXXUZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697431
Record name 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

CAS RN

1247439-67-3
Record name 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Sreedhar, G Srinivas… - Asian Journal of …, 2016 - Asian Journal of Chemistry
Number of citations: 0

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